4-(naphthalen-1-yl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-NAPHTHYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring substituted with naphthyl and quinolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-NAPHTHYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions, followed by the introduction of naphthyl and quinolyl groups via substitution reactions. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(1-NAPHTHYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-(1-NAPHTHYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structural features.
Industry: The compound can be utilized in the development of advanced materials, such as polymers and coatings, with tailored properties.
Mechanism of Action
The mechanism of action of 4-(1-NAPHTHYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring and aromatic substituents play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. Specific pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-(1-NAPHTHYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: shares structural similarities with other triazole derivatives, such as:
Uniqueness
The uniqueness of 4-(1-NAPHTHYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of naphthyl and quinolyl groups attached to the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H14N4S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-naphthalen-1-yl-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H14N4S/c26-21-24-23-20(18-13-12-15-7-2-4-10-17(15)22-18)25(21)19-11-5-8-14-6-1-3-9-16(14)19/h1-13H,(H,24,26) |
InChI Key |
OJWFQDQAYWRBAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NNC3=S)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.